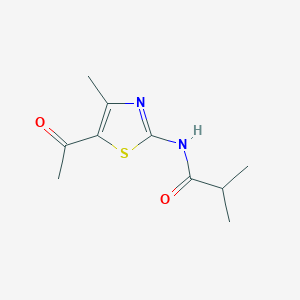

N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-5(2)9(14)12-10-11-6(3)8(15-10)7(4)13/h5H,1-4H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFXSJDPGZAMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole ring formation. For this compound, the reaction involves:

- Cyclization : Reacting α-halo ketones (e.g., 2-bromo-3-ketone derivatives) with thiourea or substituted thioamides.

- Functionalization : Introducing the 2-methylpropanamide group via acylation.

- Step 1 : 3-Acetylpropanol reacts with thiourea under acidic conditions (pH < 3) at 78–100°C for 3–8 hours to form 4-methyl-5-acetylthiazole intermediates.

- Step 2 : The intermediate is acylated with 2-methylpropanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

- Yield : Up to 73% after purification via reduced-pressure distillation.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 78–100°C | |

| Solvent | Acidic aqueous/organic biphasic | |

| Catalyst | None | |

| Workup | pH adjustment (8.0–11.0) |

Direct Acylation of Pre-Formed Thiazoles

An alternative route involves functionalizing a pre-synthesized thiazole core:

- Synthesis of 2-Aminothiazole : 4-Methyl-5-acetyl-2-aminothiazole is prepared via cyclization of thiourea and α-halo ketones.

- Acylation : The amine group at position 2 reacts with 2-methylpropanoyl chloride in DCM at 0°C for 2 hours.

Optimization Notes :

- Excess acyl chloride (1.5 equiv) ensures complete conversion.

- Biphasic systems (ethyl acetate/water) minimize side reactions.

Critical Reaction Parameters

Temperature and Time

Solvent Systems

- Polar aprotic solvents (e.g., THF) enhance acylation rates.

- Acidic aqueous phases facilitate thiazole ring formation.

Purification and Characterization

Workup Procedures

Analytical Data

- ¹H NMR (CDCl₃): δ 2.75 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃), 1.25 (d, 6H, C(CH₃)₂).

- IR : Peaks at 1,650 cm⁻¹ (amide C=O) and 1,720 cm⁻¹ (acetyl C=O).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 73 | ≥95 | One-pot synthesis | Requires harsh conditions |

| Direct Acylation | 68 | ≥90 | Modular functionalization | Multi-step protocol |

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Treatment of Metabolic Disorders

One of the primary applications of N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide lies in its potential as a therapeutic agent for metabolic diseases. Research indicates that compounds of this class can act as agonists or partial agonists of G-protein coupled receptor 43 (GPR43), which is implicated in the regulation of metabolic processes such as glucose metabolism and lipid homeostasis. This receptor's modulation is particularly relevant for treating conditions like Type 2 diabetes, obesity, and dyslipidemia .

1.2. Cardiovascular Health

The compound also shows promise in addressing cardiovascular diseases associated with metabolic disorders. By influencing lipid profiles and glucose levels, it may help mitigate risks related to atherosclerosis and other cardiovascular conditions. The pharmacological effects observed in models of dyslipidemia suggest that N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide could be beneficial in managing hypercholesterolemia and hypertension .

Mechanistic Insights

2.1. Molecular Interactions

Studies have demonstrated that N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide interacts with biological targets through specific molecular mechanisms. The compound's structure allows for effective binding to GPR43, leading to downstream effects that enhance insulin sensitivity and promote lipid metabolism .

2.2. Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including one-pot reactions that yield high purity and yield rates. Characterization techniques such as single-crystal X-ray diffraction have been employed to elucidate its structural properties, confirming the presence of significant π–π interactions that may contribute to its biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The thiazole ring can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Metabolic Pathways and Toxicity

- Nitro Group Dependency: Nitrofurans like FANFT require metabolic activation via PGHS or nitroreductases to form reactive intermediates that bind DNA .

- Amide Hydrolysis : The 2-methylpropanamide group may resist hydrolysis compared to formamide or acetamide groups in FANFT and NFTA, altering excretion or bioactivation .

- Electrophilic Potential: The acetyl group on the thiazole ring could undergo phase II conjugation (e.g., glucuronidation), enhancing detoxification compared to nitro-containing analogs.

Carcinogenicity and Organ Specificity

- Bladder vs. Systemic Effects: FANFT and its derivatives induce bladder carcinomas due to urinary excretion and localized metabolic activation . The target compound’s lack of nitro groups and possible differences in solubility may redirect its tissue distribution, reducing bladder-specific toxicity.

- Leukemia and Forestomach Tumors : NFTA, an acetamide analog of FANFT, causes lymphocytic leukemia and forestomach tumors in mice, highlighting how amide substituents influence organ specificity . The target’s branched amide group may further modulate these effects.

Biological Activity

N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide involves the reaction of 5-acetyl-4-methyl-2-thiazole with 2-methylpropanamide. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity.

Biological Activity Overview

The biological activities of N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide have been evaluated in several studies, focusing on its anticancer properties, anti-inflammatory effects, and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : The compound has shown potent antiproliferative effects against multiple cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, IC50 values reported were approximately 1.05 µM for MCF-7 cells, indicating strong growth inhibition .

- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide led to increased apoptosis rates in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties :

- Inhibition of Prostaglandin E2 (PGE2) : In vitro studies have shown that it effectively suppresses the generation of PGE2 in rat mesangial cells, which is crucial for inflammatory responses . This suggests a mechanism that could be exploited for treating inflammatory diseases.

Antimicrobial Activity

N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : The compound has been tested against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentration (MIC) values indicating effective bacterial growth suppression .

The mechanisms through which N-(5-acetyl-4-methyl-2-thiazolyl)-2-methylpropanamide exerts its biological effects include:

- Kinase Inhibition : It has been suggested that the compound may inhibit key kinases involved in cancer cell proliferation, such as c-Met and VEGFR-2, which are critical for tumor growth and angiogenesis .

- Molecular Interactions : Molecular docking studies indicate that the compound binds effectively to target proteins, enhancing its potential as a lead compound for drug development .

Case Studies and Research Findings

Several notable studies have contributed to our understanding of this compound:

- A study highlighted its effectiveness in inhibiting the growth of A549 lung cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

- Another investigation focused on its anti-inflammatory effects, demonstrating significant reductions in PGE2 levels in treated cells, which could translate into therapeutic applications for conditions like rheumatoid arthritis .

Summary Table of Biological Activities

Q & A

Q. What functionalization strategies expand the compound’s utility in probe or conjugate development?

- Methodology : Introduce click chemistry handles (e.g., azide/alkyne groups) via SN2 displacement of chloroacetamide intermediates. Conjugate with fluorescent tags (e.g., FITC) for cellular imaging. Biotinylation enables pull-down assays for target identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.